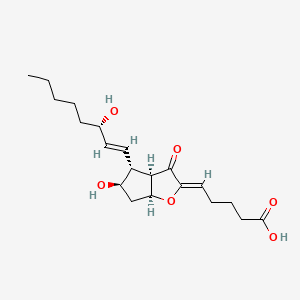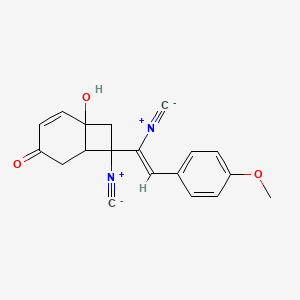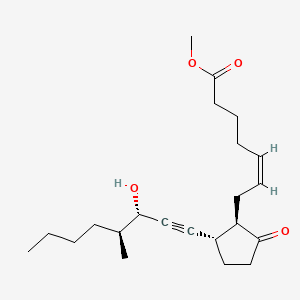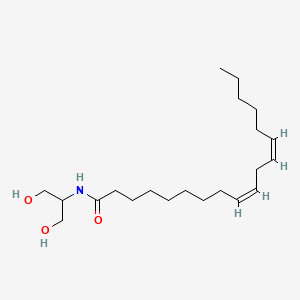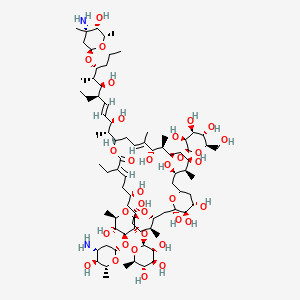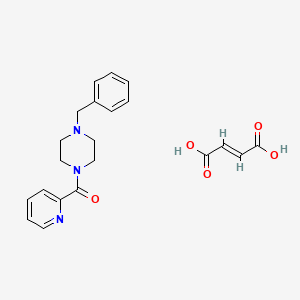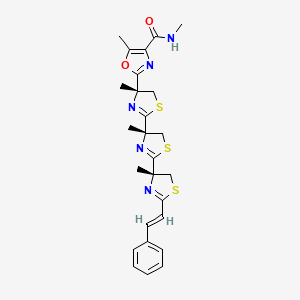![molecular formula C9H11N3 B1236001 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine CAS No. 4649-12-1](/img/structure/B1236001.png)
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Übersicht
Beschreibung
“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C9H11N3 . It is also known by other names such as 7-Azatryptamine and 1H-PYRROLO[2,3-B]PYRIDINE-3-ETHANAMINE . The compound has a molecular weight of 161.20 g/mol .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines was achieved by a SnCl2-catalyzed multicomponent reaction . The reaction proceeded chemo- and regioselectively in an atom-economic way, generating a library of 24 quinoline derivatives .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is 1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(NC=C2CCN)N=C1 .
Physical And Chemical Properties Analysis
The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 161.095297364 g/mol .
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine”, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Potential Lead Compound for Drug Development
Due to its low molecular weight and potent activities against FGFR1, 2, and 3, compound 4h could be an appealing lead compound beneficial to subsequent optimization .
Interaction with Proteins
Some derivatives of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” may interact with proteins such as PI3K, a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .
Potential Application in Blood Glucose Regulation
Compounds related to “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Potential Application in Diabetes Treatment
These compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety And Hazards
The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is classified as an irritant . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196852 | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
CAS RN |
4649-12-1 | |
| Record name | 7-Azatryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)

